
3-(pyrrolidin-3-ylsulfonyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(pyrrolidin-3-ylsulfonyl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole core via a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-3-ylsulfonyl)-1H-indole typically involves the construction of the pyrrolidine ring followed by its attachment to the indole core through a sulfonyl linkage. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. The sulfonylation step can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine. The final step involves the coupling of the sulfonylated pyrrolidine with the indole core under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of robust catalysts to enhance reaction rates and yields. Purification steps such as crystallization or chromatography are also scaled up to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3-(pyrrolidin-3-ylsulfonyl)-1H-indole can undergo various chemical reactions including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The indole core can be reduced under hydrogenation conditions.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions include sulfone derivatives, reduced indole compounds, and substituted pyrrolidine derivatives .
科学的研究の応用
3-(pyrrolidin-3-ylsulfonyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with various biological targets.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(pyrrolidin-3-ylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein targets, while the indole core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
3-(pyrrolidin-3-yl)-1H-indole: Lacks the sulfonyl group, leading to different biological activity.
3-(pyrrolidin-3-ylsulfonyl)-1H-pyrrole: Similar structure but with a pyrrole core instead of indole.
3-(pyrrolidin-3-ylsulfonyl)-1H-benzimidazole: Contains a benzimidazole core, offering different pharmacological properties
Uniqueness
3-(pyrrolidin-3-ylsulfonyl)-1H-indole is unique due to the combination of the pyrrolidine ring and indole core linked by a sulfonyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound in drug discovery and medicinal chemistry .
特性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC名 |
3-pyrrolidin-3-ylsulfonyl-1H-indole |
InChI |
InChI=1S/C12H14N2O2S/c15-17(16,9-5-6-13-7-9)12-8-14-11-4-2-1-3-10(11)12/h1-4,8-9,13-14H,5-7H2 |
InChIキー |
CNDSOWUUQGWCRG-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1S(=O)(=O)C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


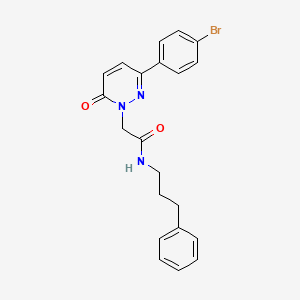

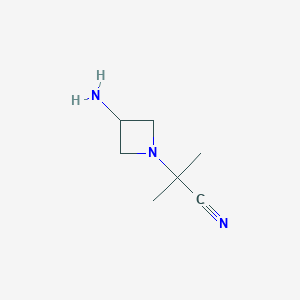
![(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B14866293.png)
![(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14866297.png)
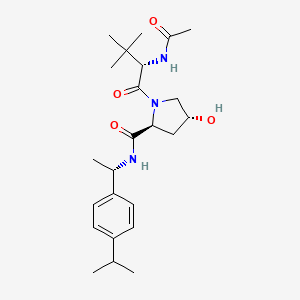
![(3E)-3-[(2E,4E,6R)-1-hydroxy-6-[(2S)-2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B14866302.png)

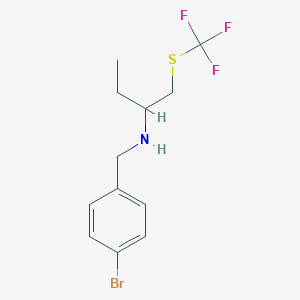
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B14866318.png)
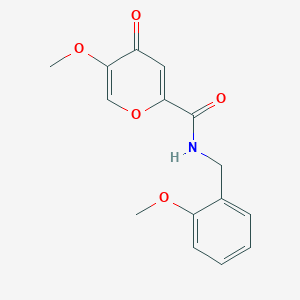
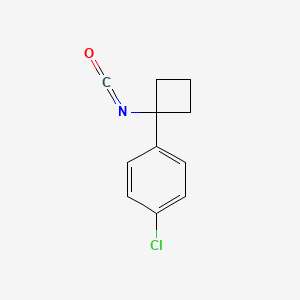

![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine-1-carboxylic acid](/img/structure/B14866339.png)
